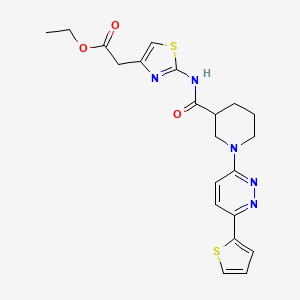

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid (APTA-TFA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APTA-TFA is a derivative of pyrrolidine, which is a nitrogen-containing heterocyclic organic compound.

Scientific Research Applications

Environmental Impacts and Treatment Methods

- Perfluoroalkyl Acids (PFAs) , including carboxylic acids, have been studied for their environmental persistence and the challenges they pose due to their widespread presence in waters and wastewaters. Filtration and sorption technologies, among others, are highlighted as promising methods for removing PFAs from aqueous waste streams, indicating the environmental relevance of researching carboxylic acid derivatives (Rayne & Forest, 2009).

Biochemical and Biotechnological Applications

Carboxylic Acids in Biocatalysis : Research emphasizes the role of carboxylic acids as both substrates and inhibitors in microbial fermentation processes. Understanding the interaction between these acids and microbes can guide the engineering of more robust microbial strains for biotechnological applications (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) for Carboxylic Acids : Developments in solvent technology for the recovery of carboxylic acids from dilute aqueous streams via LLX demonstrate the chemical's significance in the production of bio-based plastics. This research underscores the importance of carboxylic acids in sustainable manufacturing processes (Sprakel & Schuur, 2019).

Health and Safety Studies

- Herbicide Toxicity and Carboxylic Acid Derivatives : Studies on herbicides such as 2,4-Dichlorophenoxyacetic acid highlight the environmental and health impacts of certain carboxylic acid derivatives, providing a basis for assessing the safety and ecological effects of related compounds (Zuanazzi et al., 2020).

Molecular and Structural Biology

- Paramagnetic Amino Acids in Peptide Studies : The use of spin label amino acids like TOAC in peptide research demonstrates the utility of carboxylic acid derivatives in understanding peptide structure and dynamics, offering insights into protein engineering and drug design (Schreier et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to target theFibroblast Activation Protein (FAP) . FAP is a cell-surface protein overexpressed on cancer-associated fibroblasts that constitute a substantial component of tumor stroma and drive tumorigenesis .

Mode of Action

It’s worth noting that compounds with similar structures have been evaluated for their fap-targeting capabilities using substrate-based in vitro binding assays .

Biochemical Pathways

It is known that fap, the potential target of this compound, plays a significant role in various biochemical pathways related to cancer progression .

Pharmacokinetics

A study on a similar compound, (2s,4s)-4-fluoropyrrolidine-2-carbonitrile, showed that it could be cleared out quickly in a wild type mouse .

Result of Action

Similar compounds have shown promising results in cancer diagnosis and therapy due to their potential to target fap .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially involving issues of stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid trifluoroacetic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .

properties

IUPAC Name |

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.C2HF3O2/c6-9-8-3-1-4(5(10)11)7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,10,11);(H,6,7)/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKUUZYHASLQDU-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)

![[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine](/img/structure/B2796645.png)

![N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2796652.png)

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)